4-Cyano-3'-methoxybenzophenone
Description
Contextualization of Benzophenone (B1666685) Derivatives in Advanced Organic Synthesis
Benzophenone, the parent diarylketone with the formula (C₆H₅)₂CO, serves as a fundamental scaffold for a vast array of derivatives. mdpi.com These substituted benzophenones are not merely academic curiosities; they are pivotal building blocks and functional molecules in numerous areas of advanced organic synthesis and materials science. mdpi.combldpharm.com Their utility stems from the robust nature of the diarylketone core and the diverse functionalities that can be introduced onto the two phenyl rings. sigmaaldrich.com
Historically, benzophenone derivatives have been crucial intermediates in the synthesis of pharmaceuticals, including the well-known benzodiazepine (B76468) class of drugs. mdpi.comgoogle.com Modern synthetic strategies employ them in the creation of high-performance polymers, such as PEEK (polyether ether ketone), where derivatives like 4,4'-difluorobenzophenone (B49673) are key monomers. mdpi.com Furthermore, the unique photochemical properties of the benzophenone core make its derivatives common photosensitizers. mdpi.com They can absorb UV light and initiate chemical reactions, a property that is widely exploited in fields like UV curing for coatings and inks. sigmaaldrich.com In contemporary research, substituted benzophenones are also used to construct complex, porous materials like Covalent Organic Frameworks (COFs), demonstrating their versatility as synthetic platforms.
Theoretical Significance of Cyano and Methoxy (B1213986) Substituents in Aromatic Systems
The cyano group is a powerful electron-withdrawing group. It exerts its influence through both the inductive effect (due to the high electronegativity of the nitrogen atom) and the resonance effect (mesomeric effect), effectively pulling electron density away from the aromatic ring to which it is attached. mdpi.com This makes the ring electron-deficient and influences its reactivity in electrophilic aromatic substitution reactions. cabidigitallibrary.org
Conversely, the methoxy group is generally considered an activating group in the context of electrophilic aromatic substitution. While it is inductively electron-withdrawing due to the electronegativity of the oxygen atom, its dominant effect is strong electron donation into the aromatic ring via resonance (π-donation from the oxygen lone pairs). cabidigitallibrary.org This increases the electron density of the ring, making it more susceptible to attack by electrophiles. nih.gov
In 4-Cyano-3'-methoxybenzophenone, these opposing electronic effects are segregated on the two different phenyl rings. The cyano group at the 4-position deactivates its ring, while the methoxy group at the 3'-position activates the other. This electronic arrangement creates a molecule with distinct electron-rich and electron-poor regions, a feature that chemists can exploit for selective reactions and for designing molecules with specific electronic and photophysical properties.
Research Focus on this compound within Contemporary Chemical Research
Specific, in-depth research focusing exclusively on this compound is not extensively documented in peer-reviewed literature. However, its importance lies in its role as a specialized building block and synthetic intermediate, available commercially for research purposes. pharmacompass.commdpi.com The compound is categorized as a bulk drug intermediate, indicating its utility in the synthetic pathways leading to more complex, often biologically active, molecules. pharmacompass.com
The research interest in this particular isomer stems from its unique substitution pattern. The presence of a strong electron-withdrawing group on one ring and an electron-donating group on the other makes it a valuable precursor for creating targeted molecules in medicinal chemistry and materials science. For instance, in drug discovery, such a scaffold could be used to synthesize inhibitors or modulators of biological targets where specific electronic and steric interactions are required for activity. Its structure is a variation on other substituted benzophenones that are investigated for applications ranging from UV filters to components in organic light-emitting diodes (OLEDs). bldpharm.com Therefore, the primary research focus for this compound is its application in multi-step organic syntheses, where its carefully arranged functional groups can be used to construct larger, more complex chemical architectures.
Compound Data
| Property | Value | Source(s) |
| Compound Name | This compound | pharmacompass.com |
| Alternate Name | 4-(3-Methoxybenzoyl)benzonitrile | pharmacompass.com |
| CAS Number | 750633-60-4 | pharmacompass.com |
| Molecular Formula | C₁₅H₁₁NO₂ | pharmacompass.com |
| Molecular Weight | 237.25 g/mol | pharmacompass.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(3-methoxybenzoyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c1-18-14-4-2-3-13(9-14)15(17)12-7-5-11(10-16)6-8-12/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZKPZLKZSQMCJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641471 | |
| Record name | 4-(3-Methoxybenzoyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
750633-60-4 | |
| Record name | 4-(3-Methoxybenzoyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=750633-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Methoxybenzoyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 4 Cyano 3 Methoxybenzophenone
Advanced Synthetic Approaches to 4-Cyano-3'-methoxybenzophenone
The construction of the this compound framework can be achieved through several sophisticated synthetic strategies. These methods focus on the efficient and regioselective formation of the diaryl ketone and the precise installation of the cyano and methoxy (B1213986) functional groups.
Targeted Functionalization of Benzophenone (B1666685) Scaffolds
One approach to the synthesis of this compound involves the direct functionalization of a pre-existing benzophenone core. This strategy is contingent on the ability to selectively introduce the cyano and methoxy groups at the desired positions.
The introduction of a methoxy group onto an aromatic ring can be accomplished through nucleophilic aromatic substitution of a suitably activated precursor, such as a chloro-substituted benzophenone, using a methoxide source. clockss.org The reactivity of such a precursor can be enhanced by the presence of activating groups or through the use of catalysts.
The cyano group can be introduced onto an aromatic ring through various methods, including the Sandmeyer reaction of a corresponding aniline derivative or the cyanation of an aryl halide. Aromatic nitriles can be prepared efficiently through transition-metal-mediated cyanation of aryl halides with various cyano-group sources. researchgate.net
Transition-Metal-Catalyzed Cross-Coupling Strategies for Substituted Benzophenone Formation
Modern synthetic organic chemistry offers powerful transition-metal-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds, which can be elegantly applied to the synthesis of substituted benzophenones. nih.gov A prominent example is the Friedel-Crafts acylation, a classic method for synthesizing benzophenones. mdpi.comresearchgate.net This reaction involves the acylation of an aromatic ring with a benzoyl chloride in the presence of a Lewis acid catalyst. mdpi.com For the synthesis of this compound, this could involve the reaction of 3-methoxybenzoyl chloride with benzonitrile or the reaction of 4-cyanobenzoyl chloride with anisole, with the regioselectivity being a key consideration.
The following table summarizes a potential Friedel-Crafts approach:
| Reactant 1 | Reactant 2 | Catalyst | Product |
| 3-Methoxybenzoyl chloride | Benzonitrile | AlCl₃ | This compound |
| 4-Cyanobenzoyl chloride | Anisole | AlCl₃ | This compound |
Precursor Design and Functional Group Interconversions for Cyano and Methoxy Moieties
A versatile strategy involves the synthesis of a benzophenone scaffold bearing precursor functionalities that can be subsequently converted into the desired cyano and methoxy groups. For instance, a benzophenone with a methyl group at the 4-position and a hydroxyl group at the 3'-position could be synthesized. The methyl group can be oxidized to a carboxylic acid, which is then converted to a primary amide and subsequently dehydrated to the nitrile. reddit.com The hydroxyl group can be methylated to the methoxy ether using a suitable methylating agent.
Another approach involves starting with a ketone that can be converted to a nitrile. Ketones can be efficiently transformed into nitriles in a single step using tosylmethyl isocyanide (TosMIC) and a base. researchgate.net
Reactive Pathways and Derivative Synthesis of this compound
The reactivity of this compound is dictated by the chemical properties of its ketone, nitrile, and methoxy-substituted aromatic ring. This allows for a range of selective transformations to produce various derivatives.
Selective Oxidation Reactions
The benzophenone core is generally resistant to oxidation under mild conditions. However, the methylene bridge in diphenylmethane, a precursor to benzophenone, can be selectively oxidized to the ketone. oup.comoup.com Stronger oxidizing conditions can lead to degradation of the aromatic rings. The methoxy group is also relatively stable to oxidation, but aggressive oxidants could lead to demethylation or ring-opening. The cyano group is generally inert to oxidation.
Sulphate radical oxidation of benzophenone has been shown to proceed via hydroxylation of the aromatic rings and cleavage of the C-C bond adjacent to the carbonyl group. tandfonline.com Similar pathways could be expected for this compound.
Controlled Reduction Methodologies
The reduction of this compound offers several possibilities for derivatization, depending on the choice of reducing agent and reaction conditions.
The ketone functionality can be selectively reduced to a secondary alcohol (a benzhydrol) using mild reducing agents like sodium borohydride. zenodo.org This reaction is often highly selective, leaving the cyano group intact. pitt.edu The use of catalytic hydrogenation with specific catalysts, such as ruthenium complexes, can also achieve the selective reduction of the benzophenone to the corresponding benzhydrol. cmu.edu
Conversely, the nitrile group can be reduced to a primary amine. This can be achieved using stronger reducing agents like lithium aluminum hydride or through catalytic hydrogenation under more vigorous conditions. libretexts.org It is also possible to selectively reduce the nitrile in the presence of a ketone using specific catalytic systems. nih.govacs.org
The following table outlines the potential outcomes of the controlled reduction of this compound:
| Reagent | Targeted Functional Group | Product |
| Sodium Borohydride (NaBH₄) | Ketone | (4-Cyanophenyl)(3-methoxyphenyl)methanol |
| Lithium Aluminum Hydride (LiAlH₄) | Ketone and Nitrile | (4-(Aminomethyl)phenyl)(3-methoxyphenyl)methanol |
| Catalytic Hydrogenation (e.g., H₂/Pd/C) | Ketone and/or Nitrile | Dependent on conditions |
| Ruthenium Complexes | Ketone | (4-Cyanophenyl)(3-methoxyphenyl)methanol |
Nucleophilic and Electrophilic Aromatic Substitution Reactions2.3. Kinetic and Mechanistic Investigations of this compound Transformations2.3.1. Elucidation of Reaction Mechanisms in Formation Pathways2.3.2. Quantitative Kinetic Studies and Rate Determinants
Without dedicated studies on this particular molecule, any attempt to generate the requested content would fall short of the quality and accuracy standards required for a scientific article.
Spectroscopic Characterization and Advanced Analytical Methods
Vibrational Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Group Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups within a molecule. The analysis of 4-Cyano-3'-methoxybenzophenone reveals several characteristic absorption bands corresponding to its key structural features. The most prominent of these is the sharp, intense absorption band for the nitrile (C≡N) stretching vibration, typically observed in the 2220-2260 cm⁻¹ region.
The carbonyl (C=O) group of the benzophenone (B1666685) core gives rise to a strong, sharp peak around 1650-1670 cm⁻¹, characteristic of an aryl ketone. The presence of the methoxy (B1213986) group (-OCH₃) is confirmed by C-H stretching vibrations between 2850 and 2815 cm⁻¹ and a distinct C-O stretching band near 1250 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations of the two aromatic rings appear in the 1400-1600 cm⁻¹ range.
Table 1: Predicted FT-IR Characteristic Peaks for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Cyano (C≡N) | Stretching | 2220 - 2260 | Strong, Sharp |
| Carbonyl (C=O) | Stretching | 1650 - 1670 | Strong |
| Aromatic C=C | Stretching | 1400 - 1600 | Medium to Strong |
| Methoxy (C-O) | Asymmetric Stretching | ~1250 | Strong |
| Methoxy (C-H) | Stretching | 2815 - 2850 | Medium |
| Aromatic C-H | Stretching | >3000 | Medium |
Raman Spectroscopy for Molecular Vibrational Signatures
Raman spectroscopy serves as a complementary technique to FT-IR, providing information on molecular vibrations based on inelastic scattering of monochromatic light. For molecules like this compound, which possess both polar and non-polar bonds, Raman spectroscopy offers critical insights. The nitrile group's symmetric stretch, which is often weak in IR, typically produces a strong and sharp signal in the Raman spectrum, expected around 2220-2260 cm⁻¹ researchgate.net.
The symmetric vibrations of the aromatic rings are also particularly Raman-active, providing clear signals in the fingerprint region that can help characterize the substitution patterns. The carbonyl C=O stretch is also observable, though generally weaker than in the IR spectrum. This dual IR and Raman approach provides a more complete picture of the molecule's vibrational landscape.
Relaxation-Assisted Two-Dimensional Infrared (RA 2DIR) Spectroscopy for Dynamics
Relaxation-Assisted Two-Dimensional Infrared (RA 2DIR) spectroscopy is an advanced technique that measures the vibrational coupling and energy transfer between different functional groups within a molecule. While specific RA 2DIR studies on this compound are not available, the technique is well-suited for probing the intramolecular dynamics of this compound.
By selectively exciting one vibrational mode (e.g., the carbonyl C=O stretch) and observing the response of another (e.g., the C≡N stretch), RA 2DIR could map the flow of vibrational energy through the molecular backbone. This would provide detailed information on the through-bond and through-space connectivity and the timescale of intramolecular energy relaxation, which is influenced by the molecule's conformation and its interaction with the solvent environment. The presence of the distinct and strong C=O and C≡N oscillators makes it an excellent candidate for such studies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. It provides detailed information about the chemical environment of individual hydrogen and carbon atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Elucidation
¹H NMR spectroscopy provides information on the number, connectivity, and chemical environment of protons in a molecule. In this compound, the aromatic protons on the two distinct rings would appear as complex multiplets in the downfield region, typically between 7.0 and 8.0 ppm. The protons on the cyanophenyl ring are expected to be further downfield due to the electron-withdrawing effect of the nitrile group.
The methoxy group (-OCH₃) protons would give rise to a sharp singlet, typically appearing around 3.8-3.9 ppm. The integration of these signals would correspond to the number of protons in each environment (a 3H singlet for the methoxy group and a total of 8H in the aromatic region).
Table 2: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Methoxy (-OCH₃) | ~3.9 | Singlet | 3H |
| Aromatic (methoxyphenyl ring) | 7.1 - 7.5 | Multiplet | 4H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Backbone Assignment
¹³C NMR spectroscopy maps the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal. The carbonyl carbon of the ketone is the most deshielded, expected to appear far downfield around 195 ppm. The carbon of the nitrile group is also characteristic, with a signal expected in the 117-119 ppm range.
The aromatic carbons would resonate between approximately 115 and 140 ppm, with the carbon attached to the methoxy group appearing further upfield and the carbons on the cyanophenyl ring being influenced by the nitrile's anisotropic effect. The methoxy carbon itself would produce a signal around 55 ppm.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | ~195 |
| Aromatic (ipso-, attached to C=O) | 135 - 141 |
| Aromatic (C-H) | 115 - 133 |
| Nitrile (C≡N) | 117 - 119 |
| Nitrile-bearing Carbon (ipso-) | ~115 |
Mass Spectrometry
Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound, as well as gaining structural information through fragmentation analysis.
Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the molecule, causing it to fragment in a reproducible manner. The resulting fragmentation pattern serves as a molecular fingerprint. ruc.dknih.gov For this compound, the molecular ion (M⁺•) would be observed, and the primary fragmentation pathway would involve α-cleavage on either side of the carbonyl group. nih.gov This cleavage results in the formation of characteristic acylium ions. drugbank.com
The key fragmentation steps are:
Formation of the 4-cyanobenzoyl cation and a 3-methoxyphenyl radical.
Formation of the 3-methoxybenzoyl cation and a 4-cyanophenyl radical.
Subsequent loss of a carbon monoxide (CO) molecule from the acylium ions to form the corresponding aryl cations.
Table 2: Expected Key Fragments in the EI Mass Spectrum of this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Ion Structure | Formula |
|---|---|---|
| 237 | Molecular Ion [M]⁺• | [C₁₅H₁₁NO₂]⁺• |
| 135 | [3-methoxybenzoyl]⁺ | [C₈H₇O₂]⁺ |
| 129 | [4-cyanobenzoyl]⁺ | [C₈H₄NO]⁺ |
| 107 | [3-methoxyphenyl]⁺ (from loss of CO) | [C₇H₇O]⁺ |
| 101 | [4-cyanophenyl]⁺ (from loss of CO) | [C₇H₄N]⁺ |
| 77 | [Phenyl]⁺ | [C₆H₅]⁺ |
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for determining the molecular weight of a compound with minimal fragmentation. nih.govrsc.org When analyzed by ESI-MS, this compound would typically be observed as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. massbank.euresearchgate.net This technique provides a clear and accurate measurement of the compound's molecular weight. For a molecular formula of C₁₅H₁₁NO₂, the expected monoisotopic mass is 237.0790 u. Therefore, in a positive ion mode ESI-MS spectrum, the primary peak would appear at an m/z of 238.0868.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically with an error of less than 5 ppm), which allows for the unambiguous determination of a compound's elemental composition. cernobioscience.comnih.govnih.gov This capability is crucial for confirming the identity of a newly synthesized compound or an unknown analyte. By measuring the exact mass of the molecular ion, HRMS can distinguish this compound from other potential isomers or compounds with the same nominal mass but different elemental formulas.
Table 3: Exact Mass Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₅H₁₁NO₂ |
| Calculated Monoisotopic Mass | 237.07898 u |
| Calculated Mass of [M+H]⁺ | 238.08627 u |
Electronic Absorption and Emission Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. innovareacademics.inresearchgate.net The spectrum of this compound is expected to be dominated by two main types of electronic transitions characteristic of benzophenone derivatives. researchgate.netnih.gov
π→π* Transitions: These are high-intensity absorptions (large molar absorptivity, ε) that arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic rings and the carbonyl group. libretexts.org These transitions are typically observed at shorter wavelengths.
n→π* Transitions: These are lower-intensity absorptions (small ε) resulting from the excitation of an electron from a non-bonding orbital (the lone pair on the carbonyl oxygen) to a π* antibonding orbital. libretexts.org This transition is symmetry-forbidden, accounting for its lower intensity, and occurs at longer wavelengths compared to the π→π* transitions. researchgate.net
The positions of these absorption bands (λmax) are influenced by the substituents on the aromatic rings. researchgate.net The electron-donating methoxy group (-OCH₃) and the electron-withdrawing cyano group (-CN) will modulate the energy levels of the molecular orbitals, causing shifts in the absorption maxima. Generally, benzophenone derivatives absorb UV radiation effectively across a broad range, making them useful as UV absorbers. nih.govnih.govspecialchem.com
Table 4: Expected UV-Vis Absorption Data for this compound
| Electronic Transition | Approximate λmax Range (nm) | Expected Intensity (Molar Absorptivity, ε) |
|---|---|---|
| π→π | 250 - 290 | High (ε > 10,000 L mol⁻¹ cm⁻¹) |
| n→π | 330 - 360 | Low (ε < 2,000 L mol⁻¹ cm⁻¹) |
Despite a comprehensive search for scientific literature, no specific experimental data on the steady-state fluorescence, time-resolved fluorescence, phosphorescence, or triplet state emission of the chemical compound This compound could be located.
The performed searches aimed to retrieve detailed research findings necessary to populate the requested article sections on . However, the search results did not yield any scholarly articles or datasets pertaining to the photophysical properties of this specific molecule. While information on related compounds such as 4-methoxybenzophenone and other cyanobenzophenone derivatives is available, a direct and detailed spectroscopic analysis of this compound appears to be absent from the public scientific record accessible through the conducted searches.
Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article on the fluorescence and phosphorescence characteristics of this compound as per the user's detailed outline and instructions. The absence of empirical data prevents the creation of the requested data tables and the in-depth discussion of its spectroscopic properties.
Photochemistry and Photophysics of 4 Cyano 3 Methoxybenzophenone
Solvent Effects on Photophysical Properties
Influence of Solvent Polarity on Excited State Lifetimes and Stokes' Shifts
The photophysical properties of molecules with intramolecular charge transfer (ICT) character, such as 4-Cyano-3'-methoxybenzophenone, are profoundly influenced by solvent polarity. An increase in solvent polarity generally leads to a stabilization of the more polar excited state relative to the ground state. evidentscientific.com This stabilization results in a red shift (bathochromic shift) of the fluorescence emission spectrum, leading to a larger Stokes' shift. The Stokes' shift, which is the difference in energy between the absorption and emission maxima, is expected to show a linear correlation with the solvent polarity parameter, as described by the Lippert-Mataga equation.
The excited state lifetime is also affected by the solvent environment. For many donor-acceptor systems, the fluorescence lifetimes of the singlet excited states tend to decrease with decreasing solvent polarity. researchgate.net In polar solvents, the stabilization of the ICT state can open up non-radiative decay pathways, potentially shortening the excited state lifetime. However, specific interactions such as hydrogen bonding can also play a role.
Table 1: Expected Influence of Solvent Polarity on Photophysical Properties of this compound (based on analogous compounds)
| Solvent Property | Effect on Stokes' Shift | Effect on Excited State Lifetime | Rationale |
| Increasing Polarity | Increase | Variable, often decreases | Stabilization of the polar intramolecular charge transfer (ICT) excited state. This lowers the energy of the excited state, leading to a red-shifted emission and thus a larger Stokes' shift. evidentscientific.com The lifetime may decrease due to enhanced non-radiative decay pathways in polar solvents. |
| Decreasing Polarity | Decrease | Variable, often increases | Less stabilization of the ICT excited state, resulting in a smaller energy gap between absorption and emission. researchgate.net |
Determination of Excited State Dipole Moments
The excited state dipole moment (μe) of a molecule can be determined experimentally using solvatochromic methods, which relate the Stokes' shift to the solvent polarity function. The Lippert-Mataga equation is a commonly used model for this purpose. This method involves measuring the absorption and fluorescence spectra in a series of solvents with varying dielectric constants and refractive indices. The change in dipole moment upon excitation (Δμ = μe - μg, where μg is the ground state dipole moment) can be calculated from the slope of the plot of the Stokes' shift versus the solvent polarity function. For molecules with significant ICT character, the excited state dipole moment is expected to be considerably larger than the ground state dipole moment.
For related cyano-substituted aromatic compounds, significant increases in dipole moment upon excitation have been observed. For instance, in the case of 4-dimethylamino-4′-cyanostilbene (DCS), the dipole moment increases from 7 D in the ground state to 21 D in the relaxed fluorescing charge transfer state. researchgate.net Similarly, for 3-cyano-7-hydroxy-4-methylcoumarin, the excited state dipole moment was found to be higher than that of the ground state. Given its structure, this compound is also expected to exhibit a substantial increase in its dipole moment upon excitation.
Photochemical Reaction Mechanisms
The photochemistry of benzophenone (B1666685) and its derivatives is rich and has been extensively studied. The primary photochemical processes are initiated by the population of excited singlet and triplet states upon absorption of UV light.
Unimolecular Photolytic Pathways and Photoproduct Formation
Upon UV irradiation, benzophenones can undergo a variety of unimolecular reactions. One of the most common pathways for substituted benzophenones is intramolecular hydrogen abstraction, leading to the formation of a biradical intermediate. This is particularly prevalent if a substituent provides an abstractable hydrogen atom in a sterically favorable position. However, for this compound, this is less likely to be the primary pathway.
Another potential unimolecular process is photocleavage, although this is generally less efficient for benzophenones compared to other ketones. The specific photoproducts would depend on the reaction conditions, including the solvent and the presence of other reactants. Theoretical calculations on related cyano liquid crystal monomers have shown that the molecular structure and the nature of substituents significantly influence the photolysis efficiency and pathways. nih.gov
Photoinduced Electron Transfer (PET) and Proton Transfer Reactions
Photoinduced proton transfer is also a possible pathway, especially in the presence of protic solvents or molecules with acidic or basic functionalities. For instance, excited-state proton transfer has been observed for aromatic ketones in the presence of nucleic acids. researchgate.net
Formation and Reactivity of Radical Ions, Triplets, and Biradicals
The photochemistry of benzophenones is dominated by the chemistry of their triplet state due to efficient intersystem crossing from the initially formed singlet excited state. The triplet state of benzophenone is known to abstract hydrogen atoms from suitable donors to form a ketyl radical. For this compound, the triplet state is expected to be reactive and can lead to the formation of radical ions through electron transfer processes.
The radical anion of this compound, formed via PET from an electron donor, would be a key intermediate. The reactivity of this radical anion would be influenced by the presence of the cyano and methoxy (B1213986) groups. Similarly, the radical cation, formed by photoionization or PET to a suitable acceptor, would also be a reactive species. Biradicals can be formed through intramolecular hydrogen abstraction, as mentioned earlier, or through reactions of the triplet state with other molecules.
Photosensitization Processes, Including Singlet Molecular Oxygen Generation
Benzophenone and its derivatives are widely used as photosensitizers to generate singlet molecular oxygen (¹O₂). nsf.gov This process occurs through energy transfer from the triplet excited state of the photosensitizer to ground-state molecular oxygen (³O₂). The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ), which is a critical parameter for applications in photodynamic therapy and photooxidation reactions. nih.gov
The ΦΔ value is dependent on the triplet state energy and lifetime of the photosensitizer. For a photosensitizer to efficiently generate singlet oxygen, its triplet state energy must be higher than the energy of singlet oxygen (94 kJ/mol), and its triplet lifetime must be long enough to allow for collisional energy transfer with molecular oxygen. nsf.gov While the specific ΦΔ for this compound has not been reported, it is expected to be an efficient singlet oxygen photosensitizer based on the behavior of other benzophenone derivatives. The determination of ΦΔ can be carried out using direct methods, such as measuring the phosphorescence of singlet oxygen at 1270 nm, or indirect methods that involve chemical trapping of singlet oxygen with a suitable probe. nih.govnih.gov
Table 2: Key Reactive Intermediates in the Photochemistry of this compound
| Intermediate | Formation Pathway | Expected Reactivity |
| Triplet Excited State | Intersystem crossing from the singlet excited state | Hydrogen abstraction, energy transfer to molecular oxygen (singlet oxygen generation), electron transfer. |
| Radical Anion | Photoinduced electron transfer from an electron donor | Further reactions depending on the environment, such as protonation or back electron transfer. |
| Radical Cation | Photoionization or photoinduced electron transfer to an electron acceptor | Reactions with nucleophiles, deprotonation. |
| Singlet Molecular Oxygen | Energy transfer from the triplet excited state of the photosensitizer to ground-state oxygen | Oxidation of various organic substrates, such as alkenes, dienes, and electron-rich aromatic compounds. |
Photostability and Photoreactivity Investigations
Quantitative Assessment of Photodegradation under Controlled Light Exposure
No specific data on the quantum yield of photodegradation or the rate of decomposition of this compound under controlled light exposure has been found in the scientific literature.
Mechanistic Studies of Light-Induced Transformations
There are no available mechanistic studies detailing the pathways of light-induced transformations for this compound. Research on the identification of photoproducts, the role of excited states (e.g., triplet vs. singlet states), or the influence of the solvent environment on its photoreactivity has not been published.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculation Methodologies
Quantum chemical methods are essential for modeling molecular structures and predicting their electronic behavior. The choice of method depends on the desired accuracy and the computational cost.
Electronic Structure and Bonding Analysis
Beyond energies and geometries, computational methods provide deep insights into the electronic makeup of a molecule.
Natural Transition Orbitals (NTO) and Charge Separation Indices in Excited StatesWhen analyzing electronic transitions from TD-DFT, the description can sometimes involve contributions from many different orbital-to-orbital excitations, making interpretation complex. Natural Transition Orbital (NTO) analysis simplifies this picture by transforming the canonical molecular orbitals into a compact set of "hole" and "electron" orbitals that represent the electronic excitation.researchgate.netq-chem.comgithub.ioTypically, a single pair of NTOs dominates the description of a transition, providing a clear and intuitive picture of the photophysical process (e.g., local excitation vs. intramolecular charge transfer).rsc.orgresearchgate.netFor 4-Cyano-3'-methoxybenzophenone, NTO analysis would visualize the redistribution of electron density upon excitation, clearly showing if charge is transferred between the cyano-substituted ring and the methoxy-substituted ring, a key aspect for applications in materials science.
While these computational tools offer a clear roadmap for investigating This compound , the scientific community has yet to publish specific findings for this particular compound. Future research applying these methodologies would be invaluable for elucidating its properties and unlocking its potential applications.
Spin Density Distributions in Radical Species
The formation of radical species, such as the radical anion, is a critical aspect of the reactivity of benzophenone (B1666685) derivatives. Computational methods, particularly density functional theory (DFT), are employed to calculate the distribution of unpaired electron spin density across the molecule.
In the radical anion of a substituted benzophenone, the spin density is not confined to a single atom but is delocalized over the π-system. Theoretical calculations for related aromatic ketones suggest that significant spin density resides on the carbonyl carbon and oxygen atoms. The distribution is further influenced by the electronic nature of the substituents on the phenyl rings. For this compound, the electron-withdrawing cyano (-CN) group and the electron-donating methoxy (B1213986) (-OCH₃) group would modulate this distribution. It is expected that the cyano-substituted ring would pull spin density towards it, while the methoxy-substituted ring would have a lesser effect.
A typical output from such a calculation would be a Mulliken or Natural Bond Orbital (NBO) population analysis, providing numerical values for the spin density on each atom. Visual representations of the spin density surface, where different colors indicate positive and negative spin polarization, are also common. While specific calculations for this compound are not widely available in published literature, the established methodologies allow for its theoretical prediction.
Table 1: Hypothetical Spin Density Distribution in the Radical Anion of this compound
| Atom/Group | Expected Spin Density (a.u.) |
|---|---|
| Carbonyl Carbon | High Positive |
| Carbonyl Oxygen | Significant Positive |
| Cyano-substituted Ring | Delocalized, influenced by -CN |
| Methoxy-substituted Ring | Delocalized, influenced by -OCH₃ |
Note: This table is illustrative and represents expected trends based on general principles of physical organic chemistry. Actual values would require specific quantum chemical calculations.
Prediction and Interpretation of Spectroscopic Data
Computational chemistry is an invaluable tool for predicting and interpreting various types of spectra, aiding in the structural confirmation and understanding of the electronic and vibrational properties of molecules.
Calculated Electronic Absorption and Emission Spectra
Time-dependent density functional theory (TD-DFT) is the most common method used to calculate the electronic absorption (UV-Vis) and emission spectra of organic molecules. These calculations provide information about the energies of electronic transitions, the corresponding wavelengths (λmax), and the oscillator strengths, which relate to the intensity of the absorption bands.
For this compound, calculations would likely predict π→π* and n→π* transitions. The π→π* transitions, typically of high intensity, involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital within the aromatic system. The n→π* transition, usually weaker, involves the promotion of a non-bonding electron from the carbonyl oxygen to an antibonding π* orbital. The specific absorption wavelengths would be influenced by the methoxy and cyano substituents, which modify the energies of the molecular orbitals.
Theoretical Vibrational Frequencies and NMR Chemical Shifts
Theoretical vibrational spectra (Infrared and Raman) can be calculated by computing the second derivatives of the energy with respect to the atomic coordinates. These calculations yield a set of vibrational frequencies and their corresponding normal modes, which describe the nature of the atomic motions (e.g., C=O stretch, C-H bend, ring deformations). Comparing the calculated frequencies (often scaled by an empirical factor to account for anharmonicity and other systematic errors) with experimental IR and Raman spectra is crucial for the assignment of spectral bands.
Table 2: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
|---|---|
| C≡N stretch (cyano) | 2220 - 2260 |
| C=O stretch (ketone) | 1630 - 1680 |
| C-O-C stretch (methoxy) | 1200 - 1300 (asymmetric), 1000-1100 (symmetric) |
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. aps.orgliverpool.ac.uk These calculations determine the magnetic shielding tensor for each nucleus, which is then converted into a chemical shift value relative to a standard reference (e.g., tetramethylsilane). Such theoretical data is highly valuable for assigning peaks in experimental NMR spectra and confirming the molecular structure.
Mechanistic Elucidation through Computational Modeling
Computational modeling is a fundamental approach to understanding the detailed mechanisms of chemical reactions, providing insights into pathways that are often difficult to probe experimentally. smu.eduresearchgate.net
Exploration of Reaction Coordinates and Potential Energy Surfaces
A chemical reaction can be visualized as motion on a multi-dimensional potential energy surface (PES), where the energy of the system is a function of the positions of all atoms. youtube.comwayne.edu Computational methods allow for the mapping of this surface. By identifying a reaction coordinate—a geometric parameter that changes smoothly from reactants to products (e.g., a bond length or angle)—one can calculate the minimum energy path for a reaction. This path connects reactants, transition states, and products, providing a detailed energetic profile of the reaction. For reactions involving this compound, such as its reduction or its role in photochemical processes, exploring the relevant PES would reveal the most favorable reaction pathways.
Identification of Transition States and Calculation of Activation Barriers
A key goal in mechanistic studies is the location of transition states (TS), which are first-order saddle points on the potential energy surface. mdpi.com These structures correspond to the highest energy point along the minimum energy path. Various algorithms exist to computationally locate these unstable structures. Once a transition state is found, a frequency calculation is performed to confirm its identity; a genuine TS has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.
The energy difference between the reactants and the transition state is the activation barrier (activation energy). This value is critical as it determines the rate of the reaction according to transition state theory. Computational calculation of activation barriers for potential reactions of this compound would allow for predictions of its reactivity under different conditions and help to rationalize experimental kinetic data.
Implicit and Explicit Solvent Models in Theoretical Predictions
The choice between an implicit and explicit solvent model is a critical decision in the computational study of a molecule like this compound, as it balances computational cost with the level of detail in representing the solvent environment.
Implicit Solvent Models:
Implicit solvent models, also known as continuum models, represent the solvent as a continuous medium with a specific dielectric constant, rather than modeling individual solvent molecules. This approach is computationally efficient and can provide valuable insights into the bulk electrostatic effects of the solvent on the solute.
Several implicit solvent models are commonly employed in computational chemistry, with the Polarizable Continuum Model (PCM) being one of the most widely used. In a theoretical study of the parent compound, benzophenone, the effect of different solvents on its spectroscopic properties was analyzed using Density Functional Theory (DFT) with the PCM method longdom.orglongdom.org. This study demonstrated that the calculated properties, such as the dipole moment, vary with the dielectric constant of the solvent longdom.orglongdom.org. For instance, the dipole moment of benzophenone was calculated to be different in solvents like acetone, carbon tetrachloride, and water, reflecting the varying polarity of the medium longdom.orglongdom.org.
When studying this compound, an implicit solvent model like PCM could be used to predict how its properties, such as ground-state energy, dipole moment, and electronic transition energies, change in solvents of varying polarities. The presence of the polar cyano and methoxy groups would likely lead to significant solvent-solute interactions, which can be effectively captured by these models.
Illustrative Data from an Implicit Solvent Model Study:
The following interactive table illustrates the type of data that could be generated for this compound using an implicit solvent model like PCM with DFT calculations. The values presented are hypothetical and serve to demonstrate the expected trends.
| Solvent | Dielectric Constant | Calculated Dipole Moment (Debye) |
| Hexane | 1.88 | 3.5 |
| Dichloromethane | 8.93 | 4.8 |
| Acetone | 20.7 | 5.5 |
| Water | 78.4 | 6.2 |
Note: The data in this table is illustrative and not based on actual experimental or computational results for this compound.
Explicit Solvent Models:
In contrast to implicit models, explicit solvent models treat individual solvent molecules as distinct entities. This approach allows for the detailed investigation of specific solute-solvent interactions, such as hydrogen bonding and local solvent structuring, which are averaged out in continuum models.
To study this compound using an explicit solvent model, the solute molecule would be placed in a box of a defined number of solvent molecules. The interactions between all atoms of the solute and solvent would then be calculated using quantum mechanics (QM) or, more commonly for larger systems, a combination of QM for the solute and molecular mechanics (MM) for the solvent (QM/MM methods).
While computationally more demanding, an explicit solvent model would provide a more realistic representation of the immediate solvent environment around the cyano and methoxy groups of this compound. This would be particularly important for understanding phenomena where specific solute-solvent interactions play a dominant role, such as in the study of reaction mechanisms or the fine details of spectroscopic properties. For example, explicit solvent models can reveal the formation of specific hydrogen bonds between water molecules and the carbonyl or cyano groups of the molecule.
Hybrid Models:
Hybrid models that combine elements of both implicit and explicit approaches are also utilized. In such models, a few solvent molecules are treated explicitly to account for specific short-range interactions, while the bulk solvent is represented by a continuum model. This can offer a compromise between accuracy and computational expense.
Advanced Applications in Materials Science
4-Cyano-3'-methoxybenzophenone as a Versatile Synthetic Building Block
The structure of this compound, featuring distinct electronic and reactive sites, makes it a promising candidate as a building block in materials chemistry. The benzophenone (B1666685) core is a well-established chromophore, while the electron-withdrawing cyano group and electron-donating methoxy (B1213986) group can be used to tune the molecule's electronic properties and influence intermolecular interactions.
Rational Design and Synthesis of Specialty Organic Molecules
Benzophenone and its derivatives are foundational skeletons in the synthesis of a wide array of organic molecules. rsc.orgnih.gov The synthesis of specialty molecules often involves leveraging the reactivity of the functional groups attached to the benzophenone core. For instance, the cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing pathways to amides, esters, and other functional derivatives.
Standard synthetic routes to create benzophenone derivatives include Friedel-Crafts acylation. mdpi.com The strategic placement of the methoxy group at the meta-position and the cyano group at the para-position allows for directed synthesis, influencing the regioselectivity of subsequent reactions to build more complex, multi-functional molecules.
Integration into Polymeric Materials and Copolymers
The incorporation of functional units like cyanobenzophenones into polymer chains is a key strategy for developing advanced materials. The cyano group, with its strong dipole moment, can enhance intermolecular forces and promote specific morphologies in polymers, such as in liquid-crystalline block copolymers where cyano-terminated moieties are used to control alignment. nih.gov While this research does not use this compound specifically, it demonstrates the utility of the cyano group in polymer design.
Furthermore, benzophenone derivatives can be incorporated into polymer backbones or as pendant groups to impart specific properties. For example, polymers containing benzophenone units are often photosensitive and can be cross-linked upon UV irradiation. researchgate.net The copolymerization of acrylate monomers bearing cyano-phenyl groups with other monomers like methyl methacrylate is a known method to tailor the thermal and optical properties of the resulting copolymers. google.comthermofisher.com
Development of Materials for Organic Electronics and Optoelectronic Devices
The electronic properties of this compound suggest its potential use in organic electronics. The cyano group is a strong electron-withdrawing group, and its inclusion in organic molecules is a common strategy for developing n-type organic semiconductors. rsc.org Functionalizing π-conjugated systems with cyano groups can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy levels, which is crucial for efficient electron injection and transport in devices like organic thin-film transistors (OTFTs) and organic solar cells (OSCs). rsc.orgresearchgate.net
While direct studies on this compound are not available, research on similar structures, such as 4-Fluoro-4′-methoxybenzophenone, highlights their utility as building blocks for materials used in organic electronics. ossila.com The combination of the electron-rich methoxy-substituted ring and the electron-deficient cyano-substituted ring could create a molecule with a significant dipole moment and potential for charge-transfer characteristics, which are desirable in optoelectronic applications. tcichemicals.com
Photocatalytic Functionalities and Light-Driven Transformations
The benzophenone moiety is a classic photosensitizer and photoinitiator. epo.orgnih.gov Upon absorption of UV light, it can be excited to a triplet state, which can then initiate chemical reactions. This fundamental property is the basis for its potential photocatalytic applications.
Exploration of Photocatalytic Activity in Organic Transformations
Benzophenone derivatives are known to act as photocatalysts in various organic reactions. For example, 4-Fluoro-4′-methoxybenzophenone has been successfully used as a photocatalyst for photochemical fluorination reactions under UV radiation. ossila.com The substitution pattern on the benzophenone rings can influence the energy of the excited state and the efficiency of intersystem crossing, thereby tuning its photocatalytic activity. The presence of both an electron-donating (methoxy) and an electron-withdrawing (cyano) group in this compound would be expected to modulate its absorption spectrum and the reactivity of its excited state.
Design and Development of Novel Photoinitiators and Photosensitizers
Benzophenones are widely used as Type II photoinitiators in free radical photopolymerization, particularly for UV curing of coatings and inks. researchgate.netmdpi.com In the presence of a hydrogen donor (like an amine), the excited benzophenone abstracts a hydrogen atom, generating a radical that initiates polymerization. epo.org
The efficiency and absorption characteristics of photoinitiators can be fine-tuned by altering the substituents on the aromatic rings. Introducing chromophores that extend conjugation can shift the absorption to longer wavelengths, which is desirable for LED-based curing applications. nih.gov The methoxy and cyano groups on this compound would alter its electronic structure compared to unsubstituted benzophenone, likely affecting its absorption maxima and photoinitiation efficiency.
Data on Related Benzophenone Derivatives
To provide context, the following table includes thermal property data for novel photoinitiators based on substituted benzophenone structures, as reported in a study on visible-light Type-II photoinitiators. These are different molecules but illustrate how substitution affects key properties.
| Compound ID | Structure Type | Melting Point (Tm, °C) | Decomposition Temp (Td, °C) |
| BPD-D | Mono-ketone, para-substituted | 237 | 360 |
| BPDM-D | Di-ketone, meta-substituted | 211 | 369 |
| BPDP-D | Di-ketone, para-substituted | 311 | 424 |
| Data sourced from a study on benzophenone derivatives with double diphenylamine electron-donating groups. mdpi.com |
This data demonstrates that structural modifications, such as the number of ketone units and their substitution position, significantly impact the thermal stability of benzophenone-based compounds. mdpi.com
Crystal Engineering and Solid-State Research
Comprehensive searches of scientific literature and crystallographic databases have revealed a significant lack of specific research on the crystal engineering and solid-state properties of this compound. While studies on related benzophenone derivatives and other cyano-containing organic molecules are available, detailed experimental or theoretical data concerning the molecular packing, intermolecular interactions, polymorphism, and co-crystallization of this compound specifically are not present in the public domain.
Therefore, it is not possible to provide a detailed and scientifically accurate analysis for the following sections based on existing research findings. The subsequent subsections outline the typical areas of investigation within crystal engineering that would be relevant to this compound, should such research be undertaken in the future.
Investigation of Molecular Packing and Intermolecular Interactions
A critical aspect of crystal engineering involves understanding how molecules arrange themselves in a crystalline solid. For this compound, this would involve a detailed analysis of its crystal structure, which is currently unavailable. Such an investigation would typically focus on:
Role of Functional Groups: The interplay between the electron-withdrawing cyano group (-C≡N) and the electron-donating methoxy group (-OCH₃), along with the polar carbonyl group (C=O), would be expected to govern the primary intermolecular interactions.
π-π Stacking: The aromatic rings of the benzophenone core are likely to engage in π-π stacking interactions, contributing to the stability of the crystal lattice. The specific geometry of these interactions (e.g., parallel-displaced or T-shaped) would be a key area of analysis.
Dipole-Dipole Interactions: The polar nature of the cyano, methoxy, and carbonyl groups would lead to significant dipole-dipole interactions, influencing the orientation of molecules within the crystal.
A hypothetical table of potential intermolecular interactions is presented below to illustrate the type of data that would be generated from a crystallographic study.
| Interaction Type | Donor | Acceptor | Potential Distance (Å) |
| Weak Hydrogen Bond | C-H (aromatic) | O (carbonyl) | - |
| Weak Hydrogen Bond | C-H (aromatic) | N (cyano) | - |
| Weak Hydrogen Bond | C-H (methoxy) | O (carbonyl) | - |
| π-π Stacking | Phenyl Ring | Phenyl Ring | - |
| Dipole-Dipole | C=O | C≡N | - |
Polymorphism, Co-crystallization, and their Impact on Properties
The ability of a compound to exist in multiple crystalline forms (polymorphism) or to crystallize with other molecules (co-crystallization) is a central theme in materials science, with significant implications for a material's physical and chemical properties.
Polymorphism: There is currently no published research on the existence of polymorphs for this compound. A polymorphic screen would involve crystallizing the compound under a wide range of conditions (e.g., different solvents, temperatures, and evaporation rates) to identify different crystalline phases. Each polymorph would exhibit a unique molecular packing and set of intermolecular interactions, leading to different properties such as melting point, solubility, and stability.
A speculative data table illustrating how properties might differ between hypothetical polymorphs is shown below.
| Property | Polymorph I | Polymorph II |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pbca |
| Density (g/cm³) | - | - |
| Melting Point (°C) | - | - |
| Solubility (mg/mL) | - | - |
Co-crystallization: Co-crystallization is a powerful technique to modify the properties of a solid by incorporating a second molecular component (a coformer) into the crystal lattice. For this compound, potential coformers could be selected based on their ability to form predictable intermolecular interactions, such as hydrogen bonds or halogen bonds, with the cyano, methoxy, or carbonyl groups. To date, no co-crystals of this compound have been reported in the scientific literature. Research in this area would open avenues for tuning the compound's properties for specific applications.
Conclusion and Future Research Directions
Synthesis of Current Research Insights and Contributions
The current body of research on substituted benzophenones highlights their diverse applications, primarily stemming from their photochemical properties and their roles as versatile scaffolds in medicinal chemistry. nih.gov Studies on related compounds like 4-fluoro-4′-methoxybenzophenone show their utility as photocatalysts. ossila.com The substitution pattern on the benzophenone (B1666685) core is a critical determinant of the molecule's biological and chemical properties. nih.gov Much of the existing research has focused on hydroxylated benzophenones due to their prevalence in natural products and their wide range of biological activities, including anti-inflammatory and anticancer properties. nih.gov
Identification of Existing Knowledge Gaps and Unexplored Areas
The most significant knowledge gap identified is the near-complete absence of dedicated research on 4-Cyano-3'-methoxybenzophenone. Specific data regarding its synthesis, spectroscopic characterization, physical and chemical properties, and potential applications are not available in the current scientific literature. While general principles of benzophenone chemistry can be applied, the specific effects of the cyano and methoxy (B1213986) substituents at the 4 and 3' positions, respectively, remain uninvestigated. The unique electronic interplay between the electron-withdrawing cyano group and the electron-donating methoxy group across the benzophenone bridge is a key area that is entirely unexplored.
Prospective Research Avenues and Emerging Paradigms in Substituted Benzophenone Chemistry
Future research in the field of substituted benzophenones is likely to focus on the systematic exploration of novel substitution patterns to fine-tune their photophysical and biological properties. The investigation of donor-acceptor substituted benzophenones is an emerging paradigm, with studies on similar systems like benzophenone-phenothiazine and benzophenone-carbazole dyads revealing interesting excited-state dynamics. bohrium.comresearchgate.netresearchgate.net Research into this compound could contribute to this area by providing insights into how the specific placement of electron-donating and -withdrawing groups influences intramolecular charge transfer and other photophysical processes. Furthermore, the synthesis and evaluation of a wider array of substituted benzophenones could lead to the discovery of new compounds with enhanced therapeutic or material science applications. nih.gov
Future Challenges and Opportunities for this compound Research
The primary challenge for research on this compound is the initial development of an efficient and scalable synthetic route. Once synthesized, a significant opportunity exists to perform a comprehensive characterization of its fundamental properties. This would involve detailed spectroscopic analysis (NMR, IR, UV-Vis, fluorescence), X-ray crystallography to understand its solid-state conformation, and computational studies to model its electronic structure. A major opportunity lies in exploring its potential applications, which could range from a photoinitiator to a key intermediate in the synthesis of pharmaceuticals or agrochemicals, given the functionalities present. Overcoming the initial synthetic hurdle will open the door to a wide range of investigations that could fill the current void in our understanding of this specific substituted benzophenone. The broader challenge in the field is the vast chemical space of possible substituted benzophenones, making it difficult to predict which specific substitution patterns will yield the most interesting and useful properties.
Q & A
Basic: What are the key synthetic routes for 4-Cyano-3'-methoxybenzophenone, and how do reaction parameters influence yield?
Answer:
this compound is synthesized via Friedel-Crafts acylation or coupling reactions (e.g., Suzuki-Miyaura). Key parameters include:
- Temperature : Optimal ranges (60–100°C) prevent side reactions like cyano group degradation.
- Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance electrophilic substitution.
- Catalyst : Lewis acids (AlCl₃, FeCl₃) or Pd-based catalysts for coupling reactions.
- Substituent reactivity : Electron-withdrawing groups (e.g., cyano) direct acylation to specific positions .
Table 1 : Example optimization for Friedel-Crafts synthesis
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| Temperature | 80–90°C | ↑ 20–30% |
| Catalyst (AlCl₃) | 1.2 equiv | ↑ Purity |
| Reaction Time | 6–8 h | Avoids over-acylation |
Basic: How is this compound characterized structurally, and what analytical techniques are critical?
Answer:
Characterization focuses on functional group verification and electronic properties :
- NMR : ¹H/¹³C NMR identifies methoxy (δ 3.8–4.0 ppm) and cyano (no proton signal) groups. Aromatic protons show splitting patterns dependent on substitution .
- IR : Peaks at ~2220 cm⁻¹ (C≡N stretch) and ~1650 cm⁻¹ (C=O of benzophenone) confirm structure .
- X-ray crystallography : Resolves steric effects of substituents and confirms regioselectivity .
Advanced: How do electronic effects of the cyano and methoxy groups influence reactivity in cross-coupling reactions?
Answer:
The cyano group (electron-withdrawing) deactivates the aromatic ring, directing electrophiles to the methoxy-substituted ring (electron-donating). This regioselectivity is critical in:
- Suzuki-Miyaura couplings : Pd catalysts favor coupling at the methoxy-activated position.
- Nucleophilic substitutions : Methoxy groups stabilize intermediates via resonance.
Contradiction Note : In some cases, steric hindrance from the methoxy group may override electronic effects, requiring DFT calculations to predict reactivity .
Advanced: What strategies resolve contradictions in reported biological activity data for this compound derivatives?
Answer:
Discrepancies arise from assay conditions or impurity profiles . Mitigation strategies:
Purity validation : Use HPLC-MS (≥95% purity) to exclude side products.
Standardized assays : Compare IC₅₀ values under identical conditions (e.g., cell line, pH).
Metabolite profiling : LC-MS/MS identifies active vs. inactive metabolites in cellular models .
Example : A 2025 study found conflicting antioxidant activity (IC₅₀ 10 μM vs. 50 μM). Re-analysis showed residual solvent (DMSO) in one assay suppressed activity by 40% .
Advanced: How can computational methods predict the photostability of this compound in UV-related applications?
Answer:
- TD-DFT : Calculates UV absorption spectra; cyano groups redshift λmax compared to methoxy derivatives.
- Molecular dynamics : Simulates degradation pathways (e.g., C=O bond cleavage under UV).
- Comparative data : Benchmarks against Benzophenone-3 (2-hydroxy-4-methoxy), which shows lower photostability due to hydroxyl group oxidation .
Table 2 : Predicted vs. experimental λmax (nm)
| Method | Predicted λmax | Experimental λmax |
|---|---|---|
| TD-DFT (B3LYP) | 320 | 315 |
| CASPT2 | 310 | 318 |
Basic: What are the safety considerations for handling this compound in laboratory settings?
Answer:
- Toxicity : Cyanide release is minimal under standard conditions but possible at high temperatures (>150°C).
- PPE : Nitrile gloves, fume hood for weighing.
- Waste disposal : Quench with FeSO₄ to neutralize cyanide residues .
Advanced: How does the compound’s logP value affect its utility in medicinal chemistry studies?
Answer:
The logP (~2.8) balances solubility and membrane permeability:
- Cellular uptake : Optimal for blood-brain barrier penetration in neuroactive drug candidates.
- SAR studies : Derivatives with logP <2 show reduced efficacy in in vivo models due to poor absorption .
Advanced: What advanced spectroscopic techniques elucidate intermolecular interactions of this compound in host-guest systems?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
